molecular formula C19H23N3O2 B6084754 1-ethyl-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide

1-ethyl-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide

Cat. No. B6084754
M. Wt: 325.4 g/mol
InChI Key: FABHQPYGIHYQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide, also known as EPPTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit promising activity in various scientific research studies.

Mechanism of Action

1-ethyl-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide is believed to exert its effects through the modulation of the cannabinoid receptor CB1. It acts as a selective antagonist of this receptor, blocking its activity and preventing the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol.
Biochemical and Physiological Effects
1-ethyl-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide has been found to exhibit several biochemical and physiological effects in various scientific research studies. It has been shown to decrease food intake and body weight in animal models, suggesting that it may have potential as an anti-obesity agent. It has also been found to exhibit analgesic effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide for lab experiments is its high selectivity for the cannabinoid receptor CB1. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of 1-ethyl-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide is its relatively low potency, which may require higher concentrations to achieve significant effects.

Future Directions

There are several potential future directions for the study of 1-ethyl-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential as a tool for studying the role of the cannabinoid receptor CB1 in various biological processes. Future studies may also focus on developing more potent analogs of 1-ethyl-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide with improved activity and selectivity.

Synthesis Methods

The synthesis of 1-ethyl-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide involves a multi-step process that begins with the reaction of 6-phenoxy-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-ethylpiperidine to obtain the desired product, 1-ethyl-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide.

Scientific Research Applications

1-ethyl-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide has been widely studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit activity against several biological targets, including the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood.

properties

IUPAC Name

1-ethyl-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-22-13-7-6-10-17(22)19(23)21-15-11-12-18(20-14-15)24-16-8-4-3-5-9-16/h3-5,8-9,11-12,14,17H,2,6-7,10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABHQPYGIHYQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide

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